
Lisinopril ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lisinopril ethyl ester is a derivative of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used to treat hypertension, heart failure, and myocardial infarction . This compound is a prodrug that is converted into the active form, lisinopril, in the body. This compound is of significant interest due to its potential to improve the bioavailability and pharmacokinetic properties of lisinopril.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lisinopril ethyl ester typically involves the esterification of lisinopril with ethanol. One common method involves the reaction of lisinopril with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Lisinopril ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form lisinopril and ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the lisinopril moiety.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under mild conditions.
Major Products Formed
Hydrolysis: Lisinopril and ethanol.
Oxidation: Oxidized derivatives of lisinopril.
Substitution: Substituted lisinopril derivatives.
Wissenschaftliche Forschungsanwendungen
Lisinopril ethyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to improve the bioavailability of lisinopril in biological systems.
Medicine: Explored as a prodrug to enhance the therapeutic efficacy of lisinopril.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Lisinopril ethyl ester exerts its effects by being converted into lisinopril in the body. Lisinopril inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, lisinopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enalapril: Another ACE inhibitor that is also a prodrug. Enalapril is converted into enalaprilat in the body.
Ramipril: A prodrug that is converted into ramiprilat, an active ACE inhibitor.
Perindopril: Another prodrug that is converted into perindoprilat.
Uniqueness
Lisinopril ethyl ester is unique in its potential to improve the bioavailability and pharmacokinetic properties of lisinopril. Unlike some other ACE inhibitors, lisinopril itself is not a prodrug, but its ethyl ester form can enhance its absorption and effectiveness .
Eigenschaften
CAS-Nummer |
85955-58-4 |
|---|---|
Molekularformel |
C23H35N3O5 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H35N3O5/c1-2-31-23(30)19(14-13-17-9-4-3-5-10-17)25-18(11-6-7-15-24)21(27)26-16-8-12-20(26)22(28)29/h3-5,9-10,18-20,25H,2,6-8,11-16,24H2,1H3,(H,28,29)/t18-,19-,20-/m0/s1 |
InChI-Schlüssel |
AWWHRFHKCVLCJX-UFYCRDLUSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCN)C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


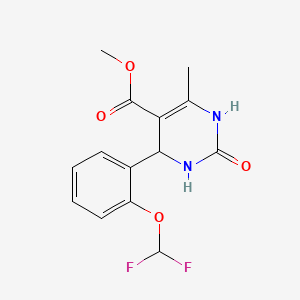

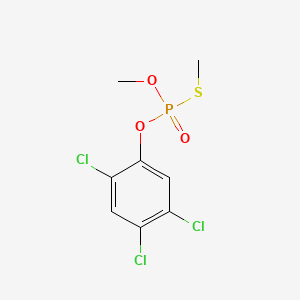
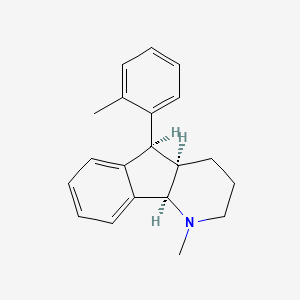
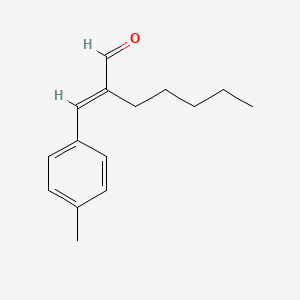
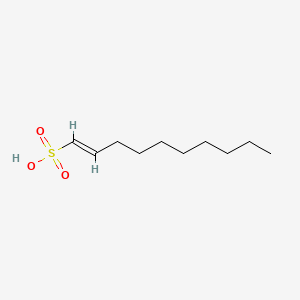

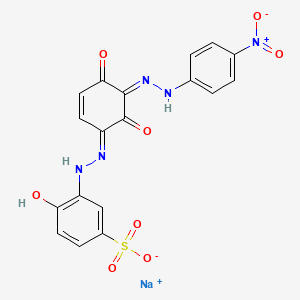

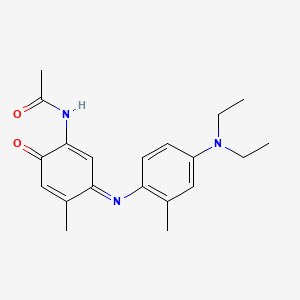


![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)

